![molecular formula C18H24N2O4 B2564994 4-甲氧基-2-氧代螺[吲哚啉-3,4'-哌啶]-1'-甲酸叔丁酯 CAS No. 2251053-55-9](/img/structure/B2564994.png)

4-甲氧基-2-氧代螺[吲哚啉-3,4'-哌啶]-1'-甲酸叔丁酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

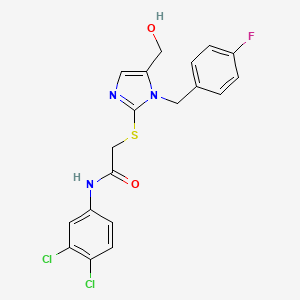

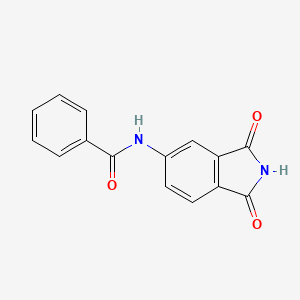

The compound “tert-Butyl 4-methoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate” is a spirocyclic oxindole analogue . Spiro compounds are key building blocks for drug discovery as they have been shown to exhibit a variety of interesting biological activities .

Synthesis Analysis

An efficient, scalable synthesis approach towards this compound has been described . The key steps are dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, and demethylation of the resulting spirocyclic oxindole . The target compound was obtained in an overall yield of 35% over eight steps without resorting to chromatographic purification .Molecular Structure Analysis

The molecular structure of this compound is complex due to its spirocyclic nature. The key structural elements include an oxindole moiety and a piperidine ring, which are connected in a spirocyclic arrangement .Chemical Reactions Analysis

The synthesis of this compound involves several key reactions, including dianion alkylation, cyclization, and demethylation . These reactions are crucial for the formation of the spirocyclic structure and the introduction of the various functional groups present in the molecule .科学研究应用

合成和表征

4-甲氧基-2-氧代螺[吲哚啉-3,4'-哌啶]-1'-甲酸叔丁酯及其相关化合物的合成和表征一直是有机化学中备受关注的课题,因为它们在药物化学和材料科学中具有潜在的应用。滕、张和门东萨(2006 年)开发了一种螺环氧吲哚类似物的有效合成方法,展示了一种可扩展的方法,避免了色谱纯化,并在八个步骤中实现了 35% 的总收率。该方法强调了二阴离子烷基化和环化在合成过程中的重要性 (Teng, Zhang, & Mendonça, 2006)。

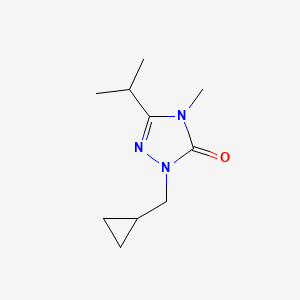

此外,研究已扩展到 6-氧代-2-氮杂螺[3.3]庚烷-2-甲酸叔丁酯的合成,展示了以前未知的双官能化合物的有效合成路线。迈尔斯等人(2009 年)强调了这些化合物在选择性衍生中的效用,为获得访问与哌啶环系统互补的化学空间的新型化合物提供了便捷的切入点 (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009)。

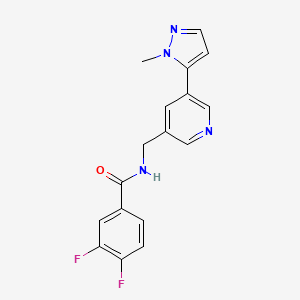

化学空间探索

通过合成新化合物探索化学空间对于开发新药和新材料至关重要。王等人(2015 年)关于合成 4-((2-甲氧基-4-(甲氧羰基)苯氧基)甲基)哌啶-1-甲酸叔丁酯的工作说明了中间化合物在抗癌药物凡德他尼开发中的重要性。本研究展示了一个三步合成过程,总收率为 20.2%,强调了酰基化、磺化和取代在化合物合成中的作用 (Wang, Wang, Tang, & Xu, 2015)。

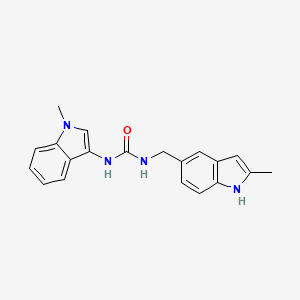

在离子传感中的应用

离子检测化学传感器的开发是另一个重要的应用。罗伊等人(2019 年)报道了合成了一种基于罗丹明的化合物,该化合物作为 Zn2+ 和 Al3+ 离子的双重化学传感器,突出了其在环境监测和生化分析中的潜力。该化合物表现出明显分离的激发和发射波长,展示了 4-甲氧基-2-氧代螺[吲哚啉-3,4'-哌啶]-1'-甲酸叔丁酯衍生物在传感器开发中的多功能性 (Roy, Shee, Mukherjee, Mandal, & Roy, 2019)。

未来方向

作用机制

It’s worth noting that spiro compounds, which include “tert-butyl 4-methoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate”, are becoming key building blocks for drug discovery as these templates have been shown to exhibit a variety of interesting biological activities . Due to their structure, they interact with a wide range of receptors .

属性

IUPAC Name |

tert-butyl 4-methoxy-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4/c1-17(2,3)24-16(22)20-10-8-18(9-11-20)14-12(19-15(18)21)6-5-7-13(14)23-4/h5-7H,8-11H2,1-4H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGIWCRESFLMTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC=C3OC)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-morpholin-4-ylsulfonylphenyl)sulfonylamino]butanoic Acid](/img/structure/B2564920.png)

![1-(3-methoxypropyl)-9-methyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2564925.png)

![methyl (2E)-3-{3-[(methylsulfonyl)amino]phenyl}acrylate](/img/structure/B2564927.png)

![3-cyclopropyl-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2564930.png)

![2-((3-(2-methoxy-5-methylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2564931.png)

![N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2564932.png)